(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound is a benzo[d]thiazole derivative featuring a (Z)-configuration at the imino group, a 4-(tert-butyl)benzoyl substituent, and a 2-ethoxyethyl side chain. The methyl ester at position 6 enhances solubility, while the tert-butyl group contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
methyl 2-(4-tert-butylbenzoyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-6-30-14-13-26-19-12-9-17(22(28)29-5)15-20(19)31-23(26)25-21(27)16-7-10-18(11-8-16)24(2,3)4/h7-12,15H,6,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMXIXSKJDXXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered interest due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the current understanding of the biological activity associated with this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 410.5 g/mol. The structure features a benzothiazole core, which is known for its biological significance. The presence of a tert-butyl group and an ethoxyethyl substituent enhances its lipophilicity, potentially influencing its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Core : Utilizing appropriate starting materials such as 2-aminobenzenethiol and α-bromo esters.
- Introduction of Substituents : The tert-butyl group is introduced via Friedel-Crafts acylation or similar methods.
- Final Coupling Reaction : The final product is obtained through condensation reactions involving the appropriate amines and carboxylic acids.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
- MCF-7 Breast Cancer Cells : A study demonstrated that thiazole derivatives exhibit cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range, suggesting that similar compounds may also exhibit potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.5 |
| Compound B | MDA-MB-231 | 8.0 |
| (Z)-methyl 2... | TBD | TBD |
Antibacterial and Antifungal Activity
Benzothiazole derivatives have also been evaluated for their antibacterial and antifungal activities. Compounds related to (Z)-methyl 2... have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 50 μg/mL to 100 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| S. aureus | 50 |
| E. coli | 100 |
| C. albicans | TBD |
The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
- Induction of Apoptosis : Evidence indicates that certain benzothiazoles can induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- Study on Thiazole Derivatives : A series of thiazole-thiophene hybrids were synthesized and tested for anticancer activity against MCF-7 cells using MTT assays. The results indicated that modifications to the benzothiazole structure could enhance potency .
- Antibacterial Evaluation : Another study assessed the antibacterial activity of various benzothiazoles against E. coli and S. aureus, demonstrating significant inhibition at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s core benzo[d]thiazole scaffold and functionalized substituents align it with heterocyclic derivatives studied for therapeutic applications. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
*Molecular weights estimated using atomic composition.
Key Observations:
These differences influence binding modes in biological targets . MFR-a () contains a furan ring with formylated side chains, emphasizing its role as a cofactor rather than a therapeutic agent .
Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity compared to the nitro (Compound 25) or cyano-fluoro (Compound 35) groups, which may improve membrane permeability but reduce aqueous solubility. The 2-ethoxyethyl side chain introduces flexibility and ether-based hydrogen bonding, unlike the rigid isoxazole or nitrophenyl groups in derivatives .
Research Findings and Implications
Structural Similarity Analysis
Using chemoinformatic methods (e.g., Tanimoto coefficients), the target compound shows moderate similarity (~0.4–0.6) to derivatives due to shared thioether and aromatic motifs. However, divergence in core scaffolds and substituents limits direct functional parallels .
Q & A
Q. What computational methods predict off-target interactions or toxicity?
- Methodological Answer : Molecular dynamics simulations (GROMACS) model binding stability over 100 ns. Toxicity prediction tools (ProTox-II) assess hepatotoxicity risk. Pharmacophore mapping (MOE software) identifies overlap with known toxicophores (e.g., reactive thiol groups). Dose-dependent transcriptomic analysis (RNA-seq) screens for apoptosis-related gene activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
